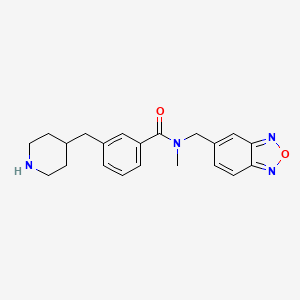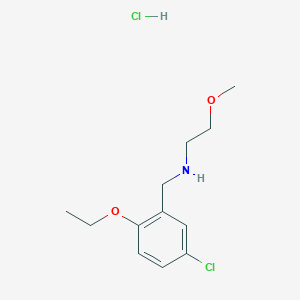![molecular formula C17H21Cl2NO2 B5369285 2-[(5-chloro-2-ethoxybenzyl)amino]-1-phenylethanol hydrochloride](/img/structure/B5369285.png)
2-[(5-chloro-2-ethoxybenzyl)amino]-1-phenylethanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-chloro-2-ethoxybenzyl)amino]-1-phenylethanol hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic benefits. This compound is commonly referred to as CEP-33779 and is a selective inhibitor of the Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) signaling pathways.
Wirkmechanismus
CEP-33779 is a selective inhibitor of the 2-[(5-chloro-2-ethoxybenzyl)amino]-1-phenylethanol hydrochloride and STAT3 signaling pathways. These pathways are involved in various cellular processes, including cell proliferation, survival, and differentiation. By inhibiting these pathways, CEP-33779 may prevent the growth and survival of cancer cells and reduce inflammation in autoimmune disorders.
Biochemical and Physiological Effects
CEP-33779 has been shown to have various biochemical and physiological effects. In cancer, CEP-33779 has been shown to inhibit tumor growth and metastasis by inducing cell cycle arrest and apoptosis. Additionally, CEP-33779 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, CEP-33779 has been shown to have immunomodulatory effects by regulating the activity of immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
CEP-33779 has several advantages for lab experiments, including its selectivity for 2-[(5-chloro-2-ethoxybenzyl)amino]-1-phenylethanol hydrochloride and STAT3 signaling pathways, making it a useful tool for studying these pathways. Additionally, CEP-33779 has been shown to have low toxicity and good pharmacokinetics, making it a potential candidate for clinical trials. However, CEP-33779 has some limitations, including its complex synthesis method and limited solubility in aqueous solutions.
Zukünftige Richtungen
For research related to CEP-33779 include clinical trials, elucidation of its mechanism of action, optimization of its synthesis method, and development of novel derivatives.
Synthesemethoden
The synthesis of CEP-33779 involves multiple steps, including the protection of the phenol group, the formation of the benzylamine intermediate, and the final deprotection of the phenol group to obtain the desired product. The synthesis method is complex and requires the use of various reagents and solvents, making it a challenging process that requires significant expertise.
Wissenschaftliche Forschungsanwendungen
CEP-33779 has been studied for its potential therapeutic benefits in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, CEP-33779 has been shown to inhibit tumor growth and metastasis in preclinical models. Additionally, CEP-33779 has been studied for its anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, CEP-33779 has been shown to have immunomodulatory effects, making it a potential treatment option for autoimmune disorders.
Eigenschaften
IUPAC Name |
2-[(5-chloro-2-ethoxyphenyl)methylamino]-1-phenylethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO2.ClH/c1-2-21-17-9-8-15(18)10-14(17)11-19-12-16(20)13-6-4-3-5-7-13;/h3-10,16,19-20H,2,11-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCITEALQHYWBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)CNCC(C2=CC=CC=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R*,3aR*,7aR*)-3-(2-methoxyphenyl)-1-(3-methoxypropanoyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5369214.png)
![N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-N'-(2-furylmethyl)urea](/img/structure/B5369221.png)
![1'-(isoquinolin-1-ylcarbonyl)spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5369228.png)
![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5369247.png)

![3-[2-oxo-2-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)ethyl]imidazolidine-2,4-dione](/img/structure/B5369257.png)
![N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(3-pyridinyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5369271.png)
![2-({3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}methyl)-5-methoxy-4-pyridinol](/img/structure/B5369279.png)
![4-{4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoyl}-2-(trifluoromethyl)morpholine](/img/structure/B5369286.png)

![2-methoxy-2-methyl-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)propanamide](/img/structure/B5369296.png)
![N-1-adamantyl-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5369300.png)
![methyl 4-[(3-{[(2-chlorophenyl)amino]methyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B5369303.png)